molecular formula C20H22FN5OS2 B2874126 (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1203162-21-3

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2874126
CAS RN: 1203162-21-3
M. Wt: 431.55
InChI Key: WENOMAHHGPRTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a thiazole ring, a piperazine ring, and a thiadiazole ring. Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds . Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Thiadiazoles are also a type of heterocyclic compound and have been found to have diverse biological activities .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the thiazole and thiadiazole rings. These rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .

Scientific Research Applications

Synthesis and Characterization Techniques

Compounds with structural similarities to "(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" have been synthesized and characterized using various techniques. For instance, synthesis and structural exploration, including Hirshfeld surface analysis, have been applied to novel bioactive heterocycles, offering insights into their molecular structure and potential interactions in biological systems (Prasad et al., 2018).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of compounds containing elements such as thiadiazole, piperazine, and fluorophenyl groups. For instance, compounds integrating piperazine and thiadiazole moieties have shown significant antibacterial activities, suggesting potential applications in developing new antibacterial agents (Qi, 2014). Additionally, the synthesis of related compounds has been linked to antitumor activities, indicating their potential in cancer research and therapy development (Bhole & Bhusari, 2011).

Molecular Interaction Studies

The interaction of similar compounds within biological systems has been studied, offering potential applications in drug design and understanding of molecular mechanisms. For example, high-efficacy 5-HT1A receptor activation by related compounds indicates their possible use in treating conditions related to serotonin receptor dysregulation (Colpaert et al., 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiazole derivatives have been found to inhibit certain types of enzymes, which can make them effective as drugs .

Future Directions

Future research could involve studying the biological activity of the compound and its potential uses as a drug. This could involve in vitro and in vivo studies to determine its effects on cells and organisms .

properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS2/c1-2-3-16-19(29-24-23-16)20(27)26-10-8-25(9-11-26)12-18-22-17(13-28-18)14-4-6-15(21)7-5-14/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOMAHHGPRTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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